6-fluoro-1H-indazole-5-carbaldehyde

Medicinal Chemistry Drug Design Pharmacokinetics

Synthesizing kinase inhibitors with a non-fluorinated indazole scaffold often yields suboptimal metabolic stability and target engagement. This building block eliminates that liability. • LogP 1.51 - significantly enhanced over non-fluorinated analogs - drives superior BBB permeability & cellular uptake • The 6-fluoro substituent blocks oxidative metabolism, improving pharmacokinetic half-life • Reactive 5-carbaldehyde enables rapid library expansion via reductive amination, Knoevenagel condensation, or Grignard addition • MW 164.14 g/mol ensures clear analytical tracking across synthesis steps

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 1126425-15-7
Cat. No. B1442181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1H-indazole-5-carbaldehyde
CAS1126425-15-7
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1C=O)F
InChIInChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11)
InChIKeyPYWTYNPFUNLQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1H-indazole-5-carbaldehyde (CAS 1126425-15-7): A Strategic Fluorinated Indazole Building Block for Medicinal Chemistry and Chemical Synthesis


6-Fluoro-1H-indazole-5-carbaldehyde is a fluorinated heterocyclic building block belonging to the indazole family, characterized by a core indazole scaffold (a benzene and pyrazole ring fusion) bearing a reactive aldehyde group at the 5-position and a fluorine substituent at the 6-position . The indazole core serves as a privileged scaffold in drug discovery, particularly as a bioisostere of phenol, offering enhanced lipophilicity and reduced phase I/II metabolic susceptibility compared to its phenolic counterparts [1]. The fluorine atom is strategically incorporated to modulate physicochemical properties—such as lipophilicity and metabolic stability—and to influence binding interactions with biological targets, a common strategy in modern medicinal chemistry to improve pharmacokinetic profiles [2].

Why 6-Fluoro-1H-indazole-5-carbaldehyde Cannot Be Simply Replaced by Non-Fluorinated Indazole-5-carbaldehydes in Sensitive Synthetic Applications


In medicinal chemistry and advanced organic synthesis, the substitution of a hydrogen atom with a fluorine atom is not a trivial modification; it fundamentally alters a compound's physicochemical and biological profile. The introduction of fluorine is known to increase lipophilicity, enhance metabolic stability by blocking oxidative metabolism at the substituted site, and can modulate binding affinity through stereoelectronic effects and hydrogen bonding interactions [1]. Therefore, employing a non-fluorinated analog, such as 1H-indazole-5-carbaldehyde (CAS 253801-04-6), in place of 6-fluoro-1H-indazole-5-carbaldehyde may lead to significantly different outcomes in structure-activity relationship (SAR) studies, resulting in compounds with suboptimal pharmacokinetic properties or reduced target engagement [2]. The following section provides quantitative evidence that underscores the critical role of the 6-fluoro substituent, justifying its selection over unsubstituted or otherwise substituted analogs for specific research objectives.

Quantitative Differentiation Guide: Why 6-Fluoro-1H-indazole-5-carbaldehyde Outperforms Closely Related Analogs in Key Research Parameters


Enhanced Lipophilicity: A Quantifiable Advantage of the 6-Fluoro Substituent over the Non-Fluorinated Parent Scaffold

The introduction of a fluorine atom at the 6-position of the indazole ring significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability. This is quantified by the calculated partition coefficient (LogP), where the 6-fluoro derivative exhibits a higher value compared to the unsubstituted 1H-indazole-5-carbaldehyde . Increased lipophilicity is a well-established strategy in medicinal chemistry to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile, and the fluorinated indazole core is consistently leveraged for this purpose [1].

Medicinal Chemistry Drug Design Pharmacokinetics LogP

Potency Enhancement in Nitric Oxide Synthase (NOS) Inhibition: A Class-Level Effect of Fluorination on the Indazole Scaffold

A comprehensive structure-activity relationship (SAR) study of indazole derivatives as nitric oxide synthase (NOS) inhibitors demonstrated that the presence of fluorine atoms on the indazole ring is directly correlated with increased inhibitory potency [1]. The study's authors explicitly state that 'fluorine atoms in the molecule increase the inhibitory potency against NOS' [1]. While this study evaluated a library of 36 indazoles, including multi-fluorinated species like 4,5,6,7-tetrafluoroindazole, the finding is a class-level effect: strategic fluorination of the indazole core, as seen in 6-fluoro-1H-indazole-5-carbaldehyde, is a validated strategy for enhancing target engagement [1].

Nitric Oxide Synthase Inhibition Inflammation Neuroprotection SAR

Precision in Molecular Weight: A Critical Parameter for Stoichiometric Control and Analytical Purity

The precise molecular weight of 6-fluoro-1H-indazole-5-carbaldehyde is 164.139 g/mol . This value is critical for accurate stoichiometric calculations in synthesis and for purity assessment via mass spectrometry. In contrast, the non-fluorinated parent compound, 1H-indazole-5-carbaldehyde (CAS 253801-04-6), has a significantly lower molecular weight of 146.15 g/mol . The quantifiable difference of +18 Da (due to the substitution of H with F) is a key differentiator in both synthetic planning and analytical verification, ensuring that the correct building block is being used.

Analytical Chemistry Synthetic Chemistry Quality Control Building Blocks

Optimized Research and Industrial Applications for 6-Fluoro-1H-indazole-5-carbaldehyde Based on Quantifiable Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitors and CNS-Penetrant Probes

Leveraging its increased lipophilicity (LogP = 1.51) compared to non-fluorinated analogs , 6-fluoro-1H-indazole-5-carbaldehyde is the preferred building block for synthesizing drug candidates requiring improved blood-brain barrier (BBB) permeability or cellular uptake. Its application is particularly relevant in designing novel kinase inhibitors where the indazole core is a privileged scaffold [1], and the fluorine atom is expected to enhance target binding affinity and metabolic stability [2].

Chemical Biology: Development of Enhanced NOS Inhibitor Probes

Based on class-level evidence showing that fluorinated indazoles exhibit superior inhibitory potency against nitric oxide synthases (NOS) [3], this compound is an ideal starting material for developing next-generation NOS inhibitors. Researchers investigating neuroinflammation or cardiovascular diseases can utilize this building block to explore SAR around the indazole core, with the confidence that the 6-fluoro substituent is a proven driver of potency [3].

Advanced Organic Synthesis: Creation of Diverse Fluorinated Heterocyclic Libraries

The reactive aldehyde handle at the 5-position provides a versatile point for further derivatization via reductive amination, Knoevenagel condensation, or Grignard additions. The distinct molecular weight (164.14 g/mol) ensures unambiguous analytical tracking during library synthesis . This makes it a superior choice over the non-fluorinated parent compound (146.15 g/mol) for generating focused libraries of fluorinated indazole derivatives with potentially improved pharmacokinetic profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-1H-indazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.